molecular formula C15H13Br B8240585 1-bromo-9,9-dimethyl-9H-fluorene

1-bromo-9,9-dimethyl-9H-fluorene

Cat. No.: B8240585
M. Wt: 273.17 g/mol
InChI Key: KMZUUSFWPQLMQE-UHFFFAOYSA-N
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Description

1-Bromo-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C15H13Br. It is a derivative of fluorene, characterized by the presence of a bromine atom at the 1-position and two methyl groups at the 9-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-9,9-dimethyl-9H-fluorene can be synthesized through several methods. One common approach involves the bromination of 9,9-dimethylfluorene using bromine or brominating agents such as N-bromosuccinimide (NBS) under specific reaction conditions . For instance, the reaction can be carried out in an inert atmosphere using toluene as a solvent at elevated temperatures (100-110°C) for about 12 hours .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include organometallic compounds like palladium catalysts and boronic acids.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki coupling reactions, the major products are biaryl compounds .

Mechanism of Action

The mechanism by which 1-bromo-9,9-dimethyl-9H-fluorene exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atom at the 1-position is highly reactive, making the compound a valuable intermediate in organic synthesis. The presence of the methyl groups at the 9-position enhances the compound’s stability and reactivity by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-9,9-dimethyl-9H-fluorene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its isomers. The position of the bromine atom significantly influences the compound’s chemical behavior and its suitability for various applications .

Properties

IUPAC Name

1-bromo-9,9-dimethylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br/c1-15(2)12-8-4-3-6-10(12)11-7-5-9-13(16)14(11)15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZUUSFWPQLMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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